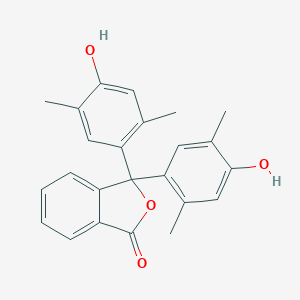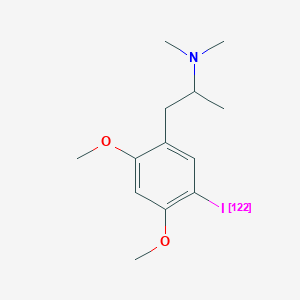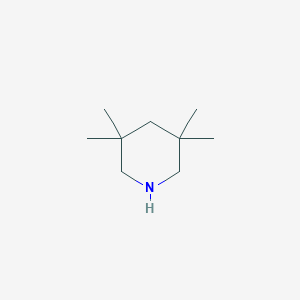![molecular formula C20H21NO5 B018094 (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene CAS No. 102719-85-7](/img/structure/B18094.png)
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene is a natural aporphine alkaloid isolated from the plant Stephania hainanensis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. It has been shown to induce apoptosis and autophagy in human gastric cancer cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene, the process can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment to ensure the selective oxidation of the amine group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of the parent compound, Crebanine, from Stephania hainanensis, followed by its oxidation. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly oxidizing agents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from Crebanine.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Carbon-supported molybdenum-dioxo catalysts, alcohols.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Crebanine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly gastric cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene involves the induction of G2-phase cell cycle arrest, apoptosis, and autophagy in cancer cells. This is achieved through the activation of apoptotic pathways, including the upregulation of proteins such as cleaved caspase-3, cytochrome C, p53, and Bax. Additionally, this compound promotes autophagy by increasing the expression of autophagy-related proteins such as p62, beclin1, and LC3 .
Comparison with Similar Compounds
Oxocrebanine: Another aporphine alkaloid with anti-inflammatory properties.
N-methyl oxocrebanine: A derivative of oxocrebanine with similar pharmacological activities.
Uniqueness: this compound is unique due to its potent cytotoxic effects on gastric cancer cells and its dual ability to induce both apoptosis and autophagy. This dual mechanism of action makes it a particularly promising candidate for cancer therapy .
Properties
CAS No. |
102719-85-7 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
InChI Key |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Synonyms |
crebanine N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)









